N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-(thiophen-2-yl)ethyl bromide with thioacetamide under basic conditions to form the thiazole ring. This intermediate is then reacted with ethylamine to introduce the N-ethyl group, followed by acylation to form the final acetamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication or repair mechanisms, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.
Acetamide derivatives: Compounds with acetamide groups, such as acetamide itself.
Uniqueness
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is unique due to its combination of a thiazole ring, a thiophene ring, and an acetamide group, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
N-ethyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-2-14-12(17)6-9-7-19-13(15-9)20-8-10(16)11-4-3-5-18-11/h3-5,7H,2,6,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKRWCIEXOCGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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